molecular formula C34H46F2N2O2 B12746742 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one CAS No. 134069-79-7

8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Cat. No.: B12746742
CAS No.: 134069-79-7
M. Wt: 552.7 g/mol
InChI Key: FLBNPRXPKZKWBQ-UHFFFAOYSA-N
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Description

8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves several steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated aromatic compounds and appropriate coupling reactions.

    Addition of the decyl and methylene groups: These groups are introduced through alkylation reactions using decyl halides and methylene sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, providing a way to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
  • 8-(4,4-Bis(4-fluorophenyl)butyl)-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Uniqueness

8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

134069-79-7

Molecular Formula

C34H46F2N2O2

Molecular Weight

552.7 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-decan-3-yl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C34H46F2N2O2/c1-4-6-7-8-9-11-31(5-2)38-26(3)34(40-33(38)39)21-24-37(25-22-34)23-10-12-32(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28/h13-20,31-32H,3-12,21-25H2,1-2H3

InChI Key

FLBNPRXPKZKWBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Origin of Product

United States

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